2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H8FN3O2 |
|---|---|
Molecular Weight |
257.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-10(7-18)12-13(19)15-5-6-17(12)16-11/h1-7H,(H,15,19) |
InChI Key |
KEQRKUXBWNECLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic or basic conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine derivatives in the presence of a catalyst can yield the desired pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde showed inhibitory effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit key inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating chronic inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Optimization studies have focused on enhancing the yield and purity of the compound while maintaining its biological activity. For example, modifications in reaction conditions have led to improved synthesis pathways that yield higher concentrations of the active compound .
Case Study 1: Anticancer Screening
A series of compounds based on the pyrazolo framework were synthesized and screened for anticancer activity. The lead compound from this series exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as an anticancer agent .
Case Study 2: Inflammation Model
In a preclinical model of inflammation, administration of the compound resulted in a significant reduction of edema and inflammatory cell infiltration compared to control groups. This study supports its potential use as a therapeutic agent in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrazine Core
A. 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1031936-97-6)
- Structure : Replaces the 3-carbaldehyde and 4-oxo groups with a chlorine atom at position 4 and retains the 4-fluorophenyl group.
- Properties: Molecular weight 247.66 g/mol (C₁₂H₇ClFN₃). The chloro substituent may enhance halogen bonding in protein-ligand interactions .
B. Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0)
- Structure : Features a methyl ester at position 2 and a saturated pyrazine ring.
- Properties: The ester group improves solubility in polar solvents compared to the carbaldehyde.
C. Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 503615-07-4)
- Structure : Similar to the methyl ester derivative but with an ethyl group.
- Properties : Increased alkyl chain length enhances lipophilicity (logP ~1.2 vs. 0.8 for the methyl analog), which may influence membrane permeability .
Compounds with Related Heterocyclic Scaffolds
A. 5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine Derivatives
- Examples: Compounds 12a (3-cyano), 12c (3-ethyl carboxylate), and 12d (3-thienoyl).
- Comparison: The thieno-pyrimidine ring introduces sulfur, increasing polar surface area (PSA ~85 Ų vs. 70 Ų for the pyrazine core).
B. 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides
- Structure : Pyrazoline core with benzenesulfonamide and hydroxyphenyl groups.
- Activity : These compounds inhibit carbonic anhydrase isoforms (e.g., hCA IX/XII) with IC₅₀ values <100 nM, highlighting the role of sulfonamide groups in enzyme inhibition. The carbaldehyde in the target compound lacks this moiety, suggesting divergent biological targets .
C. Pyrazolo[1,5-a]pyrimidine-based Triazole-Linked Glycohybrids
- Example : Compound 9e with a triazole-linked acetylated sugar.
- Application: Demonstrated utility in glycoscience due to triazole-mediated click chemistry.
Functional Group Impact on Bioactivity
Biological Activity
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C13H8FN3O2
- Molecular Weight : 257.22 g/mol
- CAS Number : 1710293-11-0
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with aldehydes. The incorporation of the fluorophenyl group enhances its lipophilicity and biological activity.
Antiviral Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit antiviral activity, particularly against HIV. A related compound demonstrated an IC50 value of 74 nM against HIV-1 integrase, suggesting that structural modifications can lead to enhanced antiviral efficacy . Although specific data for this compound is limited, the structural similarity implies potential activity.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been reported to possess anticancer properties. A study highlighted that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of a fluorine atom in the phenyl ring may enhance the selectivity and potency of such compounds against cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives have been shown to inhibit various enzymes linked to disease pathways. For instance, compounds with similar scaffolds have been tested for their ability to inhibit kinases and other enzymes involved in cancer progression .
Research Findings
Case Studies
- HIV Integrase Inhibition : A study synthesized various pyrazolo derivatives and evaluated their activity against HIV-1 integrase. The lead compound showed promising results with low nanomolar IC50 values .
- Anticancer Activity : Research on pyrazolo[1,5-a]pyrimidines indicated their capability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that similar structures may exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
